molecular formula C11H16N2O2S2 B2676424 Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate CAS No. 257610-82-5

Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate

Cat. No.: B2676424
CAS No.: 257610-82-5
M. Wt: 272.38
InChI Key: RADRHZLIDFWMIE-UHFFFAOYSA-N
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Description

Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, including enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylthioureido group differentiates it from other thiophene derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields .

Properties

IUPAC Name

methyl 3-(diethylcarbamothioylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c1-4-13(5-2)11(16)12-8-6-7-17-9(8)10(14)15-3/h6-7H,4-5H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADRHZLIDFWMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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